![molecular formula C19H21NO3S B4088823 methyl 4-methyl-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B4088823.png)
methyl 4-methyl-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate
Overview
Description
Methyl 4-methyl-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MMTPB and belongs to the class of benzamides. The chemical structure of MMTPB is shown below:
Mechanism of Action
The mechanism of action of MMTPB involves its interaction with specific proteins and enzymes involved in cancer cell signaling pathways. MMTPB has been found to inhibit the activity of several enzymes, including protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K), which are known to be involved in cancer cell survival and growth. MMTPB has also been found to activate the tumor suppressor protein p53, which plays a crucial role in regulating cell cycle and preventing the development of cancer.
Biochemical and Physiological Effects:
Studies have shown that MMTPB has several biochemical and physiological effects on cancer cells. MMTPB has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately, cell death. MMTPB has also been found to disrupt the mitochondrial membrane potential in cancer cells, leading to the release of pro-apoptotic proteins and activation of the caspase cascade, which ultimately induces apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MMTPB in lab experiments is its potent anticancer activity against various cancer cell lines. MMTPB has also been found to have low toxicity in normal cells, making it a promising compound for cancer therapy. However, one of the limitations of using MMTPB in lab experiments is its relatively complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on MMTPB. One of the most promising directions is the development of MMTPB-based anticancer drugs. Studies have shown that MMTPB has potent anticancer activity and low toxicity, making it a promising candidate for cancer therapy. Another future direction is the investigation of the mechanism of action of MMTPB in more detail, which may lead to the identification of new targets for cancer therapy. Finally, further studies are needed to optimize the synthesis method of MMTPB and improve its availability for research purposes.
Scientific Research Applications
MMTPB has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of MMTPB is in the field of cancer research. Studies have shown that MMTPB has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MMTPB has been found to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cancer cell survival and growth.
properties
IUPAC Name |
methyl 4-methyl-3-[2-(4-methylphenyl)sulfanylpropanoylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-12-5-9-16(10-6-12)24-14(3)18(21)20-17-11-15(19(22)23-4)8-7-13(17)2/h5-11,14H,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZIQNCERSNNBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-3-({2-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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